

Ivaltinostat formic off-target effects in cancer cells

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Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730

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Ivaltinostat Technical Support Center

Welcome to the technical support center for Ivaltinostat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuanced effects of Ivaltinostat in cancer cells, with a particular focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My results show changes in cellular processes unrelated to histone acetylation after Ivaltinostat treatment. Is this an off-target effect?

A1: Not necessarily. Ivaltinostat, a pan-HDAC inhibitor, has known on-target effects that extend beyond histone deacetylation. It is known to modulate the acetylation of non-histone proteins, such as the tumor suppressor p53, leading to its accumulation and enhanced transactivation. [1] Additionally, Ivaltinostat can induce anti-tumor effects by influencing signaling pathways like the Hippo pathway through the regulation of specific microRNAs.[2][3] Therefore, observed changes in p53-related apoptosis or Hippo pathway signaling are likely on-target effects. However, if you observe unexpected phenotypes, further investigation into potential off-target interactions is warranted.

Q2: I suspect an off-target effect in my experiment. What are the known or likely off-targets of Ivaltinostat?

A2: As a hydroxamate-based HDAC inhibitor, Ivaltinostat may have off-target interactions characteristic of this class of compounds. A notable potential off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.^[4] Several hydroxamate HDAC inhibitors have been shown to bind to and inhibit MBLAC2 at nanomolar concentrations.^[4] This interaction can lead to an accumulation of extracellular vesicles, a phenotype that could be misinterpreted as a direct consequence of HDAC inhibition.^[4]

Q3: How can I differentiate between on-target and potential off-target effects of Ivaltinostat in my cancer cell line?

A3: To dissect the observed effects, a multi-pronged approach is recommended:

- **Confirm On-Target Engagement:** Verify the inhibition of HDACs by assessing the acetylation status of known substrates like histone H3 and tubulin via Western blot.^[1]
- **Rescue Experiments:** If you hypothesize an off-target effect on a specific protein (e.g., MBLAC2), you can perform rescue experiments by overexpressing the target protein and observing if the phenotype is reversed.
- **Use of Structurally Different HDAC Inhibitors:** Employing an HDAC inhibitor from a different chemical class (e.g., a benzamide like Entinostat) that is less likely to share the same off-targets can help determine if the observed effect is due to HDAC inhibition or an off-target effect specific to the hydroxamate structure of Ivaltinostat.
- **Direct Target Engagement Assays:** Techniques like cellular thermal shift assay (CETSA) can be used to assess the direct binding of Ivaltinostat to suspected off-target proteins within the cell.

Q4: What are the reported IC₅₀ values for Ivaltinostat in different cancer cell lines?

A4: The IC₅₀ values for Ivaltinostat can vary depending on the cancer cell line and the duration of treatment. Below is a summary of reported values.

Cell Line	Cancer Type	IC50 (μM)	Treatment Duration
SNU-1196	Cholangiocarcinoma	0.63	72 hours[1]
SNU-1196/GR	Gemcitabine-Resistant Cholangiocarcinoma	0.93	72 hours[1]
SNU-308	Cholangiocarcinoma	1.80	72 hours[1]
LNCaP	Prostate Cancer	Not specified, growth inhibition observed	48 hours[1]
DU145	Prostate Cancer	Not specified, growth inhibition observed	48 hours[1]
PC3	Prostate Cancer	Not specified, growth inhibition observed	48 hours[1]

Troubleshooting Guides

Problem 1: Inconsistent results in apoptosis assays following Ivaltinostat treatment.

- Possible Cause 1: Cell Line Specific p53 Status. The pro-apoptotic effect of Ivaltinostat is partly mediated by the accumulation and activation of wild-type p53.[1] Cell lines with mutated or null p53 may exhibit a blunted or alternative apoptotic response.
 - Troubleshooting Step: Determine the p53 status of your cell line. For p53-deficient lines, investigate apoptosis through p53-independent pathways, such as the intrinsic mitochondrial pathway, by assessing the cleavage of caspases 9 and 3.[5]
- Possible Cause 2: Crosstalk with other signaling pathways. Ivaltinostat's effect on the Hippo pathway can influence cell fate decisions.[2][3]
 - Troubleshooting Step: Examine the expression levels of key Hippo pathway components (e.g., YAP, TEAD) to see if this pathway is modulated in your system.

Problem 2: Unexpected changes in extracellular vesicle (EV) secretion.

- Possible Cause: Off-target inhibition of MBLAC2. As a hydroxamate-based HDAC inhibitor, Ivaltinostat may inhibit MBLAC2, which can lead to an accumulation of extracellular vesicles. [\[4\]](#)
 - Troubleshooting Step 1: Knockdown MBLAC2 using siRNA and observe if this phenocopies the effect of Ivaltinostat on EV secretion.
 - Troubleshooting Step 2: Treat cells with a non-hydroxamate HDAC inhibitor to see if the EV secretion phenotype is still present. If not, it strengthens the hypothesis of MBLAC2 being the off-target.

Experimental Protocols

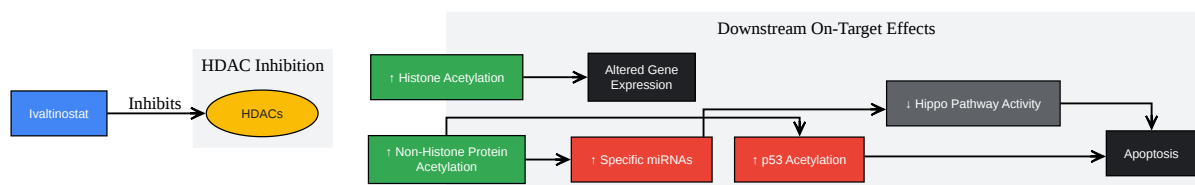
Protocol 1: Western Blot for Acetylated Histone H3 and p53

- Cell Lysis: Treat cancer cells with the desired concentrations of Ivaltinostat for the specified duration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-p53, total p53, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: MBLAC2 Knockdown using siRNA

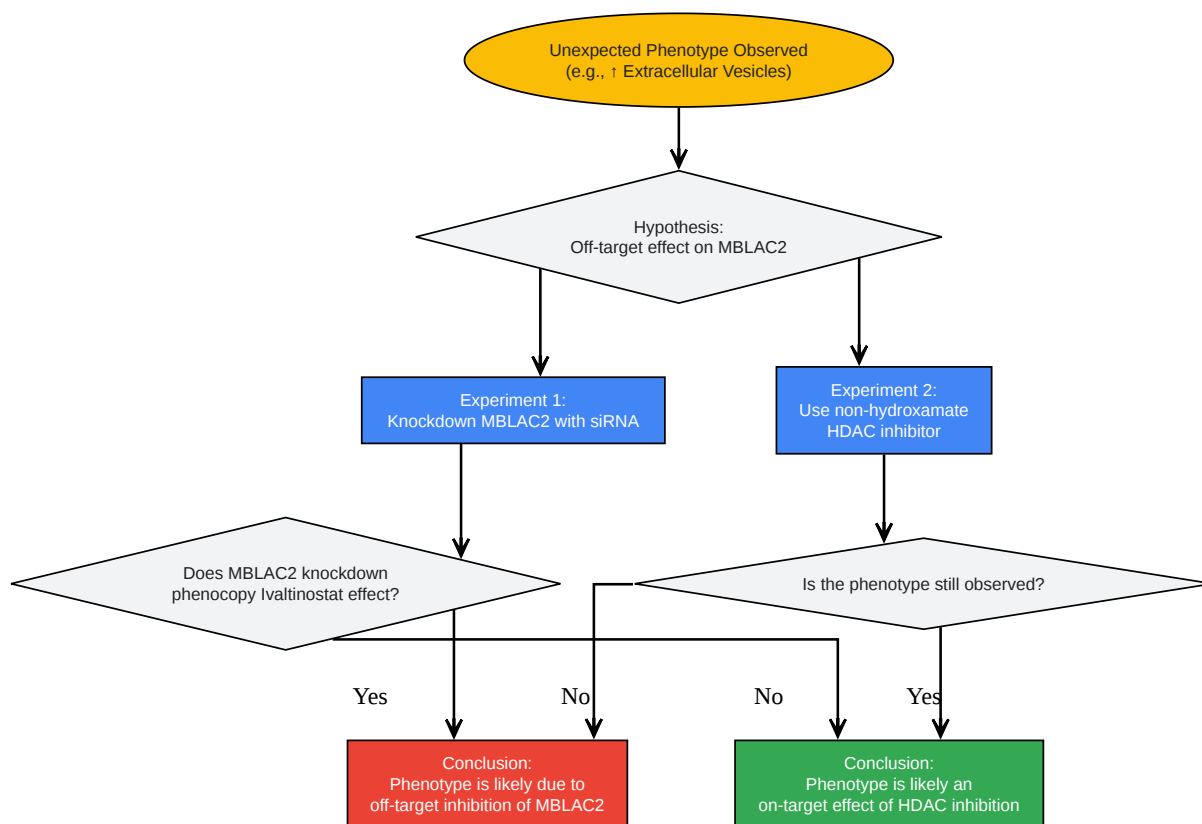
- **siRNA Transfection:** Seed cancer cells in a 6-well plate. The following day, transfect the cells with either a non-targeting control siRNA or an MBLAC2-specific siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
- **Ivaltinostat Treatment:** 24 hours post-transfection, treat the cells with Ivaltinostat or vehicle control for the desired time.
- **Analysis:** After the treatment period, harvest the cells to confirm MBLAC2 knockdown by Western blot or qRT-PCR. Analyze the conditioned media for changes in extracellular vesicle secretion using techniques like nanoparticle tracking analysis (NTA) or by immunoblotting for EV markers (e.g., CD63, CD9).

Visualizations



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Caption: On-target signaling pathways of Ivaltinostat.



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Caption: Troubleshooting workflow for suspected off-target effects.

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